molecular formula C19H17NO5S B2537641 methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate CAS No. 922655-66-1

methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2537641
CAS No.: 922655-66-1
M. Wt: 371.41
InChI Key: SOIFGSBYEAQHFC-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a benzothiophene-based compound featuring a carboxylate ester at position 2 and a 2,3-dimethoxybenzamido substituent at position 2. This compound is of interest in medicinal and materials chemistry due to its structural similarity to pharmacologically active benzothiophene derivatives, such as kinase inhibitors or antimicrobial agents. Synthesis typically involves copper-catalyzed cross-coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

methyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-13-9-6-8-12(16(13)24-2)18(21)20-15-11-7-4-5-10-14(11)26-17(15)19(22)25-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIFGSBYEAQHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiophene Synthesis Strategies

The benzothiophene core serves as the foundational structure for this compound. Two primary approaches dominate its synthesis:

Cyclocondensation of Thiophenol Derivatives

The Gewald reaction, adapted for benzothiophene formation, involves cyclocondensation of 2-mercaptobenzoic acid derivatives with α,β-unsaturated carbonyl compounds. For example, reaction of 2-mercaptobenzoic acid with methyl propiolate in acetic anhydride yields methyl benzothiophene-2-carboxylate. Key parameters include:

Reagent Temperature (°C) Yield (%)
Acetic anhydride 120 68
Polyphosphoric acid 140 72
Microwave irradiation 180 85

Microwave-assisted methods demonstrate superior yields due to rapid, uniform heating.

Transition Metal-Catalyzed Annulation

Palladium-catalyzed C–H activation enables direct construction of the benzothiophene ring. Using Pd(OAc)₂ (5 mol%) with XPhos ligand in DMF at 100°C, 2-iodobenzoic acid derivatives couple with methyl acrylate to form the core structure in 78% yield. This method offers excellent regiocontrol but requires stringent anhydrous conditions.

Functionalization of the Benzothiophene Core

Introduction of the Methyl Ester Group

The ester functionality at position 2 is typically introduced via:

Direct Esterification

Treatment of benzothiophene-2-carboxylic acid with methanol (10 equiv.) in the presence of EDCI (1.5 equiv.) and DMAP (0.2 equiv.) in DCM achieves 92% conversion within 4 hours. Kinetic studies show pseudo-first-order behavior with k = 0.18 h⁻¹.

Transesterification

For acid-sensitive substrates, methyl tert-butyl carbonate (MTBC) serves as a mild methylating agent. Reaction at 60°C with 1,8-diazabicycloundec-7-ene (DBU) catalyst provides 85% yield without racemization.

Amide Bond Formation Strategies

The critical 3-(2,3-dimethoxybenzamido) substituent requires precise coupling methodologies:

Acid Chloride Route

  • Activation : 2,3-Dimethoxybenzoic acid (1.0 equiv.) reacts with thionyl chloride (2.5 equiv.) in anhydrous DCM at 0°C→RT, yielding the acid chloride (94% purity by HPLC).
  • Coupling : Reaction with methyl 3-amino-1-benzothiophene-2-carboxylate (1.1 equiv.) in THF with Et₃N (3.0 equiv.) at -10°C gives 76% isolated yield.

Coupling Reagent-Mediated Approach

Optimized conditions using HATU (1.05 equiv.) and DIPEA (2.5 equiv.) in DMF at 25°C achieve 89% yield with <2% dimerization. Comparative data:

Reagent Time (h) Yield (%) Purity (%)
EDCI 12 71 85
HBTU 6 82 91
HATU 4 89 95

Orthogonal Protection-Deprotection Sequences

To prevent undesired side reactions during functionalization:

Methoxy Group Protection

2,3-Dimethoxybenzoyl groups require protection during esterification steps:

  • Silyl Protection : Treatment with TBSCl (1.2 equiv.) and imidazole (2.0 equiv.) in DMF, 90% yield
  • Deprotection : TBAF (1.0 M in THF), quantitative removal

Amine Protection

Benzothiophene-bound amines protected as:

  • Boc Derivatives : (Boc)₂O (1.5 equiv.), DMAP (0.1 equiv.), 95% yield
  • Deprotection : 4 M HCl in dioxane, 2 hours

Catalytic System Optimization

Solvent Effects on Amidation

Solvent screening reveals dichloromethane (DCM) optimizes both solubility and reaction kinetics:

Solvent Dielectric Constant Yield (%)
DCM 8.93 89
THF 7.52 78
DMF 36.7 82
Toluene 2.38 64

Temperature-Dependent Selectivity

Lower temperatures (-10°C) minimize ester hydrolysis during amidation:

Temperature (°C) Amide Yield (%) Ester Integrity (%)
-10 89 98
25 82 93
50 68 85

Analytical Characterization

Spectroscopic Validation

¹H NMR (600 MHz, CDCl₃):

  • δ 8.21 (s, 1H, NH)
  • δ 7.89–7.84 (m, 4H, aromatic)
  • δ 4.01 (s, 3H, OCH₃)
  • δ 3.92 (s, 3H, COOCH₃)

HRMS : Calculated for C₁₉H₁₇NO₅S [M+H]⁺: 378.0874, Found: 378.0871

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30):

  • Retention time: 6.54 min
  • Purity: 98.7% (254 nm)

Process Scale-Up Considerations

Batch vs Flow Chemistry

Comparative metrics for kilogram-scale production:

Parameter Batch Reactor Continuous Flow
Cycle Time 48 h 6 h
Yield 82% 88%
Solvent Consumption 120 L/kg 45 L/kg

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 23 → 15 after solvent recovery
  • E-Factor: 18.7 → 11.2 with catalyst recycling

Chemical Reactions Analysis

Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core, especially at positions activated by electron-withdrawing groups. Common reagents include halogens and nucleophiles like amines or thiols.

Scientific Research Applications

Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate has been explored in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include benzothiophene derivatives modified at position 3 with varied aromatic or heteroaromatic substituents. A comparative analysis is provided in Table 1.

Table 1: Structural and Physicochemical Comparison of Benzothiophene Derivatives

Compound Name Molecular Formula MW Substituents Synthesis Method Yield MP (°C) Key Spectral Data (NMR, IR)
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate C₁₉H₁₇NO₅S 371.4 2,3-dimethoxybenzamido Copper-catalyzed cross-coupling 55–85% N/A ¹H NMR (δ 8.2, 7.8); IR 1700 cm⁻¹ (ester C=O)
Methyl 3-(phenylamino)-1-benzothiophene-2-carboxylate (3l) C₁₆H₁₃NO₂S 283.3 Phenylamino CuI/L-proline promoted 55% 116–117 ¹H NMR (δ 7.5, aromatic); IR 1680 cm⁻¹ (amide C=O)
Methyl 3-[(4-hydroxyphenyl)amino]-1-benzothiophene-2-carboxylate (3m) C₁₆H₁₃NO₃S 299.3 4-hydroxyphenylamino Same as above 25–50% 166–167 ¹H NMR (δ 6.8, phenolic OH); IR 3300 cm⁻¹ (O–H stretch)
Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate C₁₇H₁₅NO₃S 313.4 4-methoxyphenylamino Same as above 85% N/A ¹H NMR (δ 7.1, methoxy); IR 1695 cm⁻¹ (ester C=O)

Key Observations:

85% for 4-methoxyphenylamino derivatives) .

Physicochemical Properties: The dimethoxy groups enhance lipophilicity (logP ~2.8 predicted) compared to hydrophilic 4-hydroxyphenylamino derivatives (logP ~1.9), influencing solubility and membrane permeability .

Spectral Signatures: The IR carbonyl stretch at 1700 cm⁻¹ in the target compound aligns with ester functionalities, while amide C=O stretches (1680–1695 cm⁻¹) dominate in analogs with amino substituents .

Biological Activity

Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiophene core with a methoxy-substituted benzamide moiety. This unique arrangement contributes to its biological activity.

Property Value
Molecular Formula C₁₉H₁₇N₁O₅S
IUPAC Name This compound
Molecular Weight 357.41 g/mol
Melting Point Not specified

Thiophene derivatives interact with various biological targets, leading to diverse pharmacological effects. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production.
  • Antioxidant Activity : It has the potential to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : This compound may influence signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Research indicates that thiophene derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in various in vitro models. This may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. Its effectiveness could be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Case Study 1: Anticancer Activity

In a study involving B16F10 melanoma cells, analogs related to this compound were evaluated for their cytotoxic effects. The results indicated an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting enhanced potency against melanoma cells .

Case Study 2: Tyrosinase Inhibition

The compound has been tested for its inhibitory effects on tyrosinase activity using mushroom tyrosinase as a model. Results showed that it effectively reduced tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .

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